2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that likely contains a thiazolo[4,5-d]pyridazine core structure, which is a type of heterocyclic compound . The molecule also contains a fluorophenyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the thiazolo[4,5-d]pyridazine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact molecular structure. The presence of the fluorophenyl and acetamide groups could potentially make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antiviral Agent
The compound has been investigated for its potential as an antiviral agent . Studies have shown that derivatives of this compound exhibit inhibitory activity against various viruses. The molecular structure, characterized by techniques such as FT-IR, UV-Vis, and NMR, suggests a low energy gap indicating high chemical reactivity, which is a desirable trait in antiviral drugs .
Anti-Inflammatory Activity
Due to the presence of the fluorophenyl group, the compound may exhibit anti-inflammatory properties . This is based on the general pharmacological knowledge that fluorine atoms in a molecule can enhance binding affinity to biological targets, potentially reducing inflammation .
Anticancer Applications
Compounds with similar structures have been explored for their anticancer activities . The thiazolo[4,5-d]pyridazin ring system is known to interact with various biological pathways that are relevant in cancer therapy. This compound could be a candidate for further research in this field .
Antimicrobial Properties
The structural features of this compound suggest it could have antimicrobial properties . The combination of the thiazolo[4,5-d]pyridazin ring with the acetamide moiety might contribute to its ability to inhibit the growth of bacteria and fungi .
Enzyme Inhibition
This compound could serve as an enzyme inhibitor . The fluorophenyl group, in particular, might interact with enzyme active sites, leading to potential applications in treating diseases where enzyme regulation is crucial .
Neuroprotective Effects
Given the structural complexity and the presence of multiple functional groups, the compound may have neuroprotective effects . It could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Antidiabetic Potential
The compound’s molecular framework might be beneficial in developing antidiabetic medications . Its interaction with biological receptors could influence insulin release or glucose metabolism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c1-7-17-12-13(22-7)11(8-2-4-9(15)5-3-8)18-19(14(12)21)6-10(16)20/h2-5H,6H2,1H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHQUYVEMWVNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide |
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